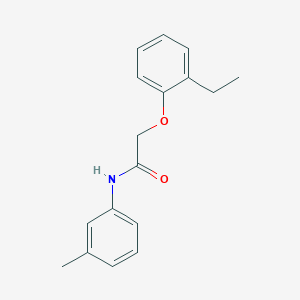

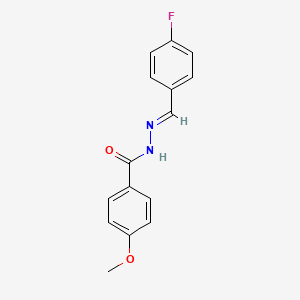

![molecular formula C15H20N4 B5507083 1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of cyclic amines with diazonium salts, leading to a series of bis-triazenes and hydrazones. For example, Rivera and González-Salas (2010) described the synthesis and characterization of novel triazenes from the reaction of the cyclic aminal 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) with diazonium ions, resulting in compounds such as 3,8-bis[(4-methoxyphenyl)diazenyl]-1,3,6,8-tetraazabicyclo[4.3.1]decane and others (Rivera & González-Salas, 2010).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including HR-MS, 1H and 13C NMR, and 2D-NMR. The structure of one such compound was confirmed by X-ray crystallography, showcasing the detailed molecular geometry and arrangement (Rivera & González-Salas, 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

Hydrazone compounds, including those related to 1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one hydrazone, have been explored for their utility in synthesizing a variety of heterocyclic compounds. For instance, Hassaneen et al. (2010) described the synthesis of new indeno(1,2-e)pyrazolo(5,1-c)-1,2,4-triazin-6-one and indeno(2,1-c)pyridazine-4-carbonitrile derivatives through the coupling of diazonium chlorides with different compounds, showcasing the versatility of hydrazones in synthetic chemistry (Hassaneen, Hassaneen, & Abunada, 2010).

Mesomorphic Properties

Jeong et al. (2006) focused on the synthesis of discotic liquid crystalline hydrazone compounds, revealing their potential in creating materials with unique mesophases. This study underscores the significance of hydrazone compounds in the development of new materials with potential applications in electronics and display technologies (Jeong, Park, Lee, & Chang, 2006).

Tautomerism and Complex Formation with Metals

The study of hydrazones also extends to their tautomeric behavior and their ability to form complexes with metals. Kopylovich et al. (2011) synthesized (E)-2-(2-(2-hydroxyphenyl)hydrazono)-1-phenylbutane-1,3-dione and explored its tautomeric forms and coordination to copper(II), demonstrating the potential of hydrazones in coordination chemistry and as ligands in metal complexes (Kopylovich, Mahmudov, Haukka, Luzyanin, & Pombeiro, 2011).

Fluorescent Properties and Sensing Applications

Mellado et al. (2020) investigated the fluorescent properties of cinnamaldehyde phenylhydrazone and its interactions with metals, highlighting the potential of hydrazones as chemosensors. This research points to the applicability of hydrazones in detecting metal ions, which is valuable in environmental monitoring and diagnostic assays (Mellado, Sariego-Kluge, González, Díaz, Aguilar, & Bravo, 2020).

Eigenschaften

IUPAC Name |

(E)-(1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c16-17-14-12-8-18-6-7-19(9-12)11-15(14,10-18)13-4-2-1-3-5-13/h1-5,12H,6-11,16H2/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWFDSVOLOOOAZ-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3CN1CC(C2)(C3=NN)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC\3CN1CC(C2)(/C3=N/N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9E)-9-hydrazinylidene-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)